N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
Description
N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a thienopyrazole core substituted with a 2,3-dimethylphenyl group and a cyclohexanecarboxamide moiety. The thienopyrazole scaffold is known for its versatility in medicinal chemistry, often contributing to binding interactions with biological targets due to its planar aromatic structure and hydrogen-bonding capabilities . The cyclohexane ring in the carboxamide substituent introduces lipophilicity, which may enhance membrane permeability and metabolic stability compared to smaller or polar substituents.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-13-7-6-10-18(14(13)2)23-19(16-11-25-12-17(16)22-23)21-20(24)15-8-4-3-5-9-15/h6-7,10,15H,3-5,8-9,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSHVGCQVWDDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[3,4-c]pyrazole core and a cyclohexanecarboxamide moiety. Its molecular formula is , and it has a molecular weight of approximately 356.53 g/mol. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that related compounds effectively induced apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical for regulating apoptosis (Sivaramkumar et al., 2010).
The proposed mechanism of action for this compound includes:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways that regulate growth and survival.
- Modulation of Gene Expression : The compound may influence the expression of genes involved in cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | Sivaramkumar et al., 2010 |
| Kinase Inhibition | Inhibition of specific kinases | Han et al., 2016 |
| ROS Generation | Increased oxidative stress leading to cell death | ResearchGate Publication |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of thieno[3,4-c]pyrazole derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with significant induction of apoptosis at higher concentrations.
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates and improved survival compared to control groups. These findings suggest potential for clinical applications in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with variations in the carboxamide group, aryl substituents, or core heterocycles. Below is a detailed analysis based on available evidence:
Substituent Modifications in Carboxamide Derivatives
A closely related analog, N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS: 958984-08-2), replaces the cyclohexanecarboxamide with a furan-2-carboxamide group . Key differences include:
- Steric Effects : The bulkier cyclohexane may restrict conformational flexibility, altering binding affinity to targets.
- Metabolic Stability : Furan rings are prone to oxidative metabolism, whereas cyclohexane is more resistant, suggesting enhanced stability for the cyclohexane derivative.
Comparison with Acetamide-Based Agrochemicals
lists acetamide pesticides such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide and pretilachlor . While these share an amide backbone, key distinctions include:
- Electrophilic Substituents : Agrochemicals often incorporate chlorine or methoxy groups (e.g., pretilachlor’s 2-chloro and methoxyethyl groups) to enhance herbicidal activity .
- Biological Targets: The thienopyrazole core in the target compound is more likely to interact with mammalian enzymes (e.g., kinases) compared to acetamide herbicides, which target plant-specific acetyl-CoA carboxylase .
Thieno[3,4-c]pyrazole vs. Other Heterocycles
Compounds like (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate () highlight the role of heterocycle choice. Thiazole and thienopyrazole cores differ in:
- Electron Density : Thiazoles are more electron-deficient, favoring interactions with electrophilic protein residues.
- Ring Strain: Thienopyrazoles may offer better synthetic accessibility compared to multi-substituted thiazoles .
Structural and Functional Data Table
Research Implications and Gaps
- Pharmacological Potential: The target compound’s cyclohexane group warrants evaluation in kinase or protease assays, given pyrazole derivatives’ historical activity in these areas .
- Synthetic Accessibility: Thienopyrazoles are synthetically tractable, but regioselective functionalization (e.g., introducing the 2,3-dimethylphenyl group) may require optimization .
- Data Limitations: No direct bioactivity or pharmacokinetic data is available in the provided evidence, necessitating experimental validation of hypothesized properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
